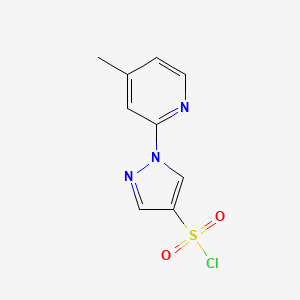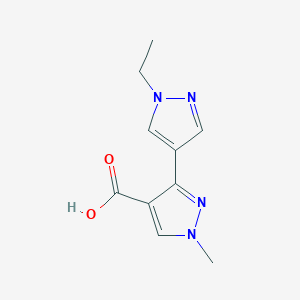
3-(Oxan-4-yl)pyrrolidine
Übersicht
Beschreibung
“3-(Oxan-4-yl)pyrrolidine” is a chemical compound used in scientific research. Its unique structure offers potential applications in drug discovery, organic synthesis, and material science. It has a molecular weight of 155.24 .
Synthesis Analysis
The synthesis of pyrrolidines, including “this compound”, has been a topic of interest in the field of organic chemistry. A variety of methods have been developed for the synthesis of pyrrolidines, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are influenced by various factors. For instance, the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is preferred over the trans orientation . Moreover, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 155.24 . The compound is also characterized by its IUPAC name, 3-tetrahydro-2H-pyran-4-ylpyrrolidine .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
3-(Oxan-4-yl)pyrrolidine derivatives exhibit significant antiviral activity. For example, a study demonstrated that a novel compound, which is an irreversible inhibitor of human rhinovirus 3C protease, was effective against all tested HRV serotypes, clinical isolates, and related picornaviruses (Patick et al., 2005).
Organic Synthesis
Pyrrolidines, including this compound derivatives, are essential in organic synthesis for medicinal applications. They are used in various reactions, such as cycloadditions, to produce compounds with potential industrial applications, including dyes and agrochemical substances (Żmigrodzka et al., 2022).
Biomedical Research
In biomedical research, specific pyrrolidine derivatives have been synthesized for use as molecular probes and labels in magnetic resonance spectroscopy and imaging. Their stability in biological systems makes them valuable in this field (Dobrynin et al., 2021).
Antibacterial and Antifungal Studies
Some this compound derivatives demonstrate significant antibacterial and antifungal activities. For instance, a series of spiro[pyrrolidin-2,3′-oxindoles] synthesized through 1,3-dipolar cycloaddition reactions showed promising results in in vitro antibacterial, antifungal, antimalarial, and antitubercular studies (Haddad et al., 2015).
Conducting Polymers
This compound derivatives are also used in the synthesis of conducting polymers. These polymers, derived from pyrrole-based monomers, have applications in electronic devices due to their low oxidation potentials and high stability (Sotzing et al., 1996).
Zukünftige Richtungen
The future directions for “3-(Oxan-4-yl)pyrrolidine” could involve further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more research could be conducted to understand its mechanism of action and to develop new synthetic strategies .
Wirkmechanismus
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that depends on the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of important activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Eigenschaften
IUPAC Name |
3-(oxan-4-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-10-7-9(1)8-2-5-11-6-3-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIBHODBZZLTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247566-45-5 | |
| Record name | 3-(oxan-4-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)






![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)
![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)
![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)



